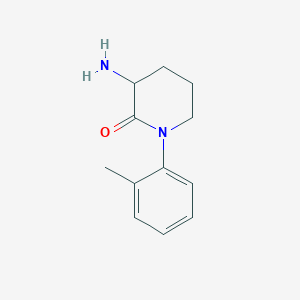
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one
Descripción general
Descripción
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one, also known as BMCO, is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The purpose of
Mecanismo De Acción
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one exerts its biological effects by modulating various molecular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of enzymes, such as tyrosinase, acetylcholinesterase, and cyclooxygenase-2. It has also been shown to activate or block the activity of receptors, such as GABA-A receptors, 5-HT3 receptors, and dopamine receptors. 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, potassium channels, and calcium channels.
Biochemical and Physiological Effects:
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It has also been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has been shown to inhibit the replication of various viruses, including HIV, HSV, and HCV. It has also been shown to reduce inflammation and oxidative stress in various animal models of inflammatory and oxidative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has several advantages as a research tool, including its broad spectrum of biological activities, its ability to modulate various molecular targets, its relative ease of synthesis, and its low toxicity. However, 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one also has several limitations, including its poor solubility in water, its instability under acidic and basic conditions, and its potential for non-specific binding to biological molecules.
Direcciones Futuras
There are several future directions for the research on 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one, including the development of new synthetic methods, the identification of new molecular targets, the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in preclinical and clinical studies. 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has the potential to be developed into a new class of drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. It has also been shown to modulate various biological targets, including enzymes, receptors, and ion channels. 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has been used as a lead compound for the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
3-(bromomethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYFLHIGAOGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



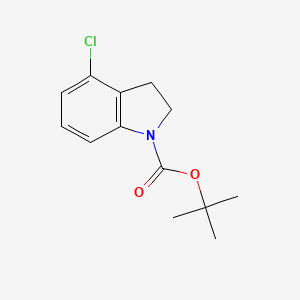
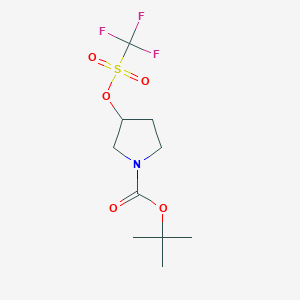
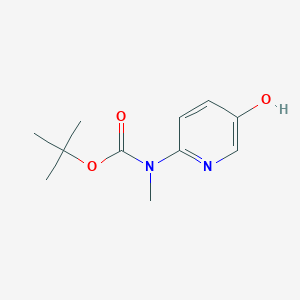

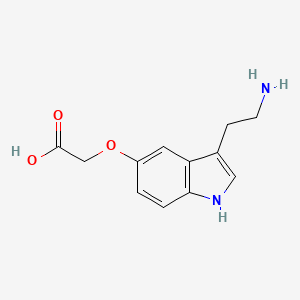
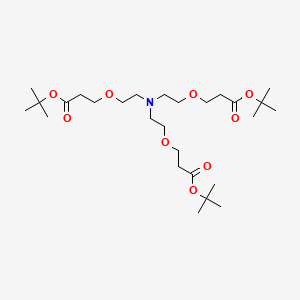

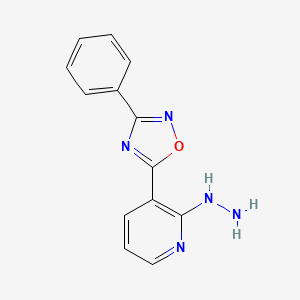
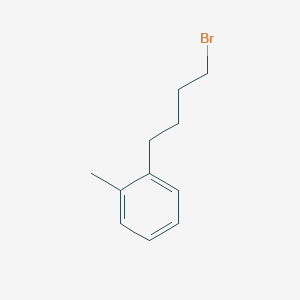


![2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine](/img/structure/B3232373.png)
![2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine](/img/structure/B3232379.png)
